

# 1-Acetyl piperidine-4-carbonyl chloride CAS number 59084-16-1

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## Compound of Interest

Compound Name: 1-Acetyl piperidine-4-carbonyl chloride

Cat. No.: B015303

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An In-Depth Technical Guide to **1-Acetyl piperidine-4-carbonyl chloride** (CAS: 59084-16-1)

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with **1-Acetyl piperidine-4-carbonyl chloride**. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, application, and safe handling, ensuring a foundation of scientific integrity and practical utility.

## Core Compound Identity and Physicochemical Profile

**1-Acetyl piperidine-4-carbonyl chloride**, also known by synonyms such as 1-Acetylisonipecotoyl chloride, is a bifunctional synthetic intermediate.<sup>[1][2]</sup> Its structure incorporates a reactive acyl chloride group and a piperidine scaffold, making it a valuable building block in medicinal chemistry.<sup>[3]</sup> The N-acetyl group modulates the basicity of the piperidine nitrogen, influencing its reactivity and pharmacokinetic properties in derivative molecules.

## Chemical Structure

Caption: 2D Structure of **1-Acetyl piperidine-4-carbonyl chloride**.

## Physicochemical Data

The compound's physical properties are critical for designing reaction conditions and ensuring proper storage. It is a solid at room temperature and is highly sensitive to moisture due to the reactive acyl chloride moiety.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
CAS Number	59084-16-1	<a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	189.64 g/mol	<a href="#">[2]</a>
Appearance	Yellow to Pale Orange or White Solid/Powder	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	135-137 °C	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point (Predicted)	308.0 ± 35.0 °C at 760 mmHg	<a href="#">[4]</a> <a href="#">[8]</a>
Density (Predicted)	1.224 g/cm <sup>3</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Decomposes in water; Soluble in DMSO (Slightly) and other common organic solvents (e.g., Dichloromethane, THF).	<a href="#">[1]</a> <a href="#">[4]</a>
Moisture Sensitivity	Highly sensitive; Hygroscopic.	<a href="#">[4]</a> <a href="#">[7]</a>

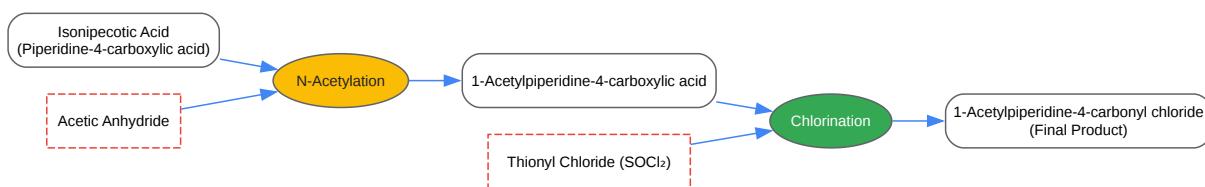
## Synthesis and Reaction Mechanism

The preparation of **1-Acetylpiriperidine-4-carbonyl chloride** is typically achieved from isonicotinic acid. The synthesis is a robust two-step process involving N-acetylation followed by conversion of the carboxylic acid to the acyl chloride.

## Synthetic Pathway Overview

The causality of this pathway is straightforward:

- **N-Acetylation:** The piperidine nitrogen of isonipecotic acid is first protected or functionalized with an acetyl group. Acetic anhydride is an effective and common acetylating agent for this transformation.[3] This step is crucial as it prevents side reactions involving the secondary amine in the subsequent step and in later applications.
- **Acid Chloride Formation:** The carboxylic acid functionality is then converted to the more reactive acyl chloride. Thionyl chloride ( $\text{SOCl}_2$ ) is the reagent of choice for this conversion due to its efficacy and the fact that the byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous, which simplifies product purification.[3][7]



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Caption: General synthetic workflow for **1-Acetylpiriperidine-4-carbonyl chloride**.

## Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical data confirms reaction completion.

### Step 1: Synthesis of 1-Acetylpiriperidine-4-carboxylic acid

- **Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- **Reaction:** Suspend isonipecotic acid in a suitable solvent such as dichloromethane (DCM). [3]
- **Reagent Addition:** Add acetic anhydride to the suspension.[3] The reaction is typically conducted at ambient temperature.

- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 20-24 hours).[3]
- Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, often from ethanol, to yield 1-acetyl

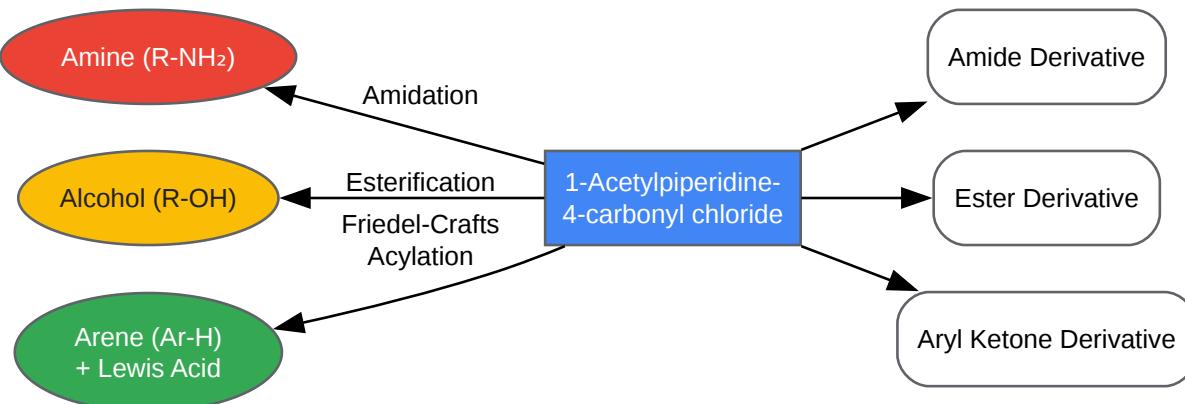
#### Step 2: Synthesis of **1-Acetyl**

- Setup: In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber) with the 1-acetyl- Reagent Addition: Carefully add an excess of thionyl chloride ( $\text{SOCl}_2$ ) to the flask. This reaction is often performed neat or in an inert solvent like 1,2-dichloroethane.[4][7]
- Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas ( $\text{HCl}$  and  $\text{SO}_2$ ) evolution.
- Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining solid is the crude **1-Acetyl**. Due to its moisture sensitivity, it is often used immediately in the next synthetic step without extensive purification.

## Reactivity and Key Applications in Drug Discovery

The utility of **1-Acetyl** stems from the high reactivity of the acyl chloride group, which makes it an excellent acylating agent.[9][10] It readily reacts with nucleophiles such as alcohols, amines, and arenes (under Friedel-Crafts conditions) to form corresponding esters, amides, and ketones.[10][11]

This reactivity profile makes it a key intermediate in the synthesis of pharmacologically active agents, including CNS depressants and potent enzyme inhibitors.[3][4]



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Caption: Core reactivity pathways of **1-Acetylpiriperidine-4-carbonyl chloride**.

## Protocol: General Amide Coupling Reaction

This protocol outlines a standard procedure for coupling the acyl chloride with a primary or secondary amine.

- Setup: In a fume hood, dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge the HCl byproduct) in a dry, aprotic solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acylation reaction.
- Reagent Addition: Dissolve **1-Acetylpiriperidine-4-carbonyl chloride** in the same dry solvent and add it dropwise to the cooled amine solution.
- Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
- Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.

## Analytical and Spectroscopic Data

Confirming the identity and purity of **1-Acetylpiriperidine-4-carbonyl chloride** is essential.

While detailed spectra are proprietary to manufacturers, typical analytical methods and expected data points are summarized below.[12][13]

Analysis Method	Expected Data / Purpose	Source(s)
HPLC	Purity assessment (>95-98% is common for commercial grades). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is suitable.	[14][15]
<sup>1</sup> H NMR	Confirms structural integrity. Expect signals for the acetyl methyl group (~2.1 ppm) and multiplets for the piperidine ring protons.	[3]
GC-MS	Provides molecular weight confirmation. The mass spectrum would show a molecular ion peak ( $m/z = 189$ ) and characteristic fragmentation patterns, with major peaks often observed at $m/z = 126$ and $m/z = 43$ .	[2]
IR Spectroscopy	Confirms the presence of key functional groups. Expect a strong carbonyl (C=O) stretch for the acyl chloride around $1785-1815\text{ cm}^{-1}$ and another for the amide around $1630-1660\text{ cm}^{-1}$ .	-

## Safety, Handling, and Storage

Due to its reactivity, **1-Acetylpiridine-4-carbonyl chloride** is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.[16][17]

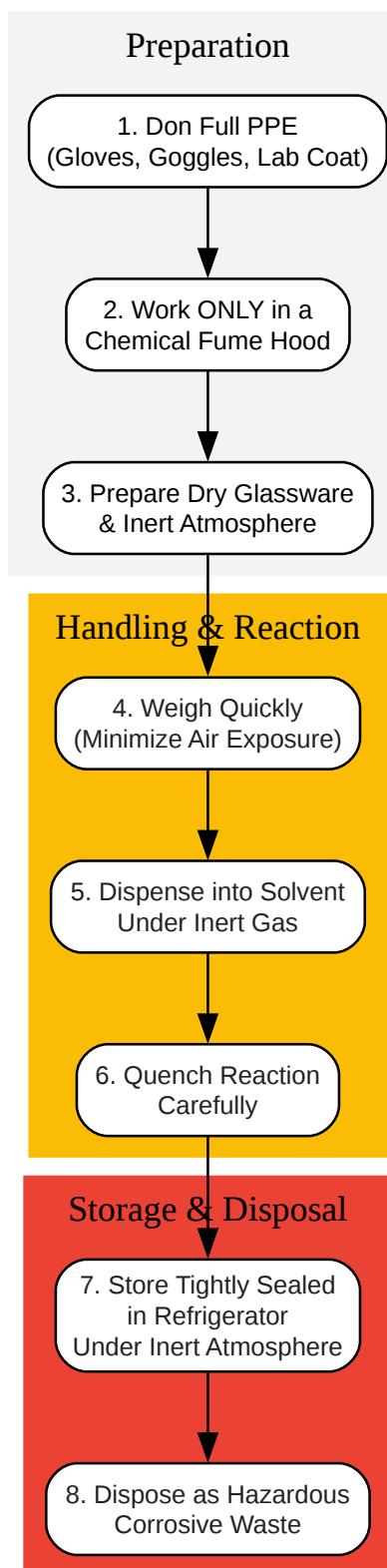
### Hazard Identification

GHS Pictogram	Signal Word	Hazard Statement(s)
 alt text	Danger	H314: Causes severe skin burns and eye damage.

(Source: Aggregated from multiple safety data sheets)[2]

### Handling and Storage Protocol

This workflow is designed to mitigate the risks associated with this corrosive and moisture-sensitive compound.



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Caption: Mandatory safety and handling workflow for the compound.

### Key Procedural Steps:

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[7][16]
- Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]
- Storage: Store in a refrigerator under an inert atmosphere.[4][14] The compound is hygroscopic and moisture-sensitive; keep the container tightly closed in a dry and cool place. [4][7]
- First Aid (Eyes): In case of eye contact, rinse cautiously and immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical advice.[7][16]
- First Aid (Skin): If on skin, take off immediately all contaminated clothing. Rinse skin with plenty of water. It causes burns.[14][16]
- Spill & Disposal: Sweep up spills carefully, avoiding dust formation, and place in a suitable container for disposal.[16] Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local regulations.[1][16]

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